molecular formula C4H10OS B3047515 Sulfoxide, isopropyl methyl CAS No. 14094-09-8

Sulfoxide, isopropyl methyl

Cat. No.: B3047515
CAS No.: 14094-09-8
M. Wt: 106.19 g/mol
InChI Key: KBGDIHYLFZNUNL-UHFFFAOYSA-N
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Description

Sulfoxide, isopropyl methyl, also known as isopropyl methyl sulfoxide, is an organosulfur compound with the molecular formula C₄H₁₀OS. It is characterized by the presence of a sulfinyl functional group (−SO−) attached to an isopropyl group and a methyl group. This compound is a polar molecule and is commonly used in organic synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfoxide, isopropyl methyl, is typically synthesized through the oxidation of sulfides. One common method involves the oxidation of isopropyl methyl sulfide using hydrogen peroxide or other oxidizing agents such as periodate. The reaction is carried out under controlled conditions to prevent over-oxidation to the corresponding sulfone .

Industrial Production Methods

In industrial settings, the production of this compound, often involves the use of catalytic systems to enhance the efficiency and selectivity of the oxidation process. Metal catalysts, such as palladium or platinum, are sometimes employed to facilitate the oxidation reaction. Additionally, photocatalytic systems utilizing light energy to drive the oxidation process have been developed .

Chemical Reactions Analysis

Types of Reactions

Sulfoxide, isopropyl methyl, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfoxide, isopropyl methyl, has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in studies involving sulfur-containing biomolecules and their interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of sulfoxide, isopropyl methyl, involves its ability to participate in various chemical reactions due to the presence of the sulfinyl group. This group can act as both an electrophile and a nucleophile, allowing the compound to undergo oxidation, reduction, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Sulfoxide, isopropyl methyl, can be compared with other similar compounds such as:

The uniqueness of this compound, lies in its specific combination of the isopropyl and methyl groups, which can influence its reactivity and applications in various fields .

Properties

IUPAC Name

2-methylsulfinylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-4(2)6(3)5/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGDIHYLFZNUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930959
Record name 2-(Methanesulfinyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14094-09-8, 26547-92-2
Record name Sulfoxide, isopropyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfoxide, isopropyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methanesulfinyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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